PF-06372865
Overview
Description
Darigabat is a GABAergic medication under development for the treatment of photosensitive epilepsy, focal onset seizures, panic disorder, and other anxiety disorders . It acts as a positive allosteric modulator of GABA A receptors, specifically targeting receptors containing alpha-2, alpha-3, and alpha-5 subunits .
Preparation Methods
The synthetic routes and reaction conditions for darigabat involve the rational design of an orally-bioavailable compound that selectively targets specific GABA A receptor subunits . The industrial production methods are not explicitly detailed in the available literature, but the compound is designed to be taken via oral administration .
Chemical Reactions Analysis
Darigabat undergoes various chemical reactions, primarily involving its interaction with GABA A receptors. It acts as a positive allosteric modulator, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) without blocking or overexciting normal neural activity . The major products formed from these reactions are the modulation of neuronal activity, leading to reduced neuronal hyperexcitation .
Scientific Research Applications
Darigabat is being developed for the treatment of epilepsy and panic disorder . It has shown potential for anti-epileptic activity comparable to currently available benzodiazepines but with reduced tolerance, sedation, and withdrawal liabilities . The compound is also being evaluated in clinical trials for its efficacy in treating drug-resistant focal seizures and panic disorder .
Mechanism of Action
Darigabat acts as a positive allosteric modulator of GABA A receptors, specifically targeting receptors containing alpha-2, alpha-3, and alpha-5 subunits . Upon activation, these receptors open and allow chloride ions to move into the neuron, inhibiting the neuron’s activity and reducing signal transmission . This action helps control brain hyper-excitability and hyperexcitation .
Comparison with Similar Compounds
Darigabat is unique in its selective targeting of GABA A receptors containing alpha-2, alpha-3, and alpha-5 subunits, with minimal activity at alpha-1 subunit-containing receptors . This selective targeting helps minimize the negative side effects of sedation and potential for addiction seen with traditional non-selective GABA A receptor modulators, such as benzodiazepines . Similar compounds include other positive allosteric modulators of GABA A receptors, such as Staccato alprazolam, ENX-101, ETX155, and LPCN 2101 .
Properties
IUPAC Name |
7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-4-27-13-24-21-18(12-25-26-22(21)27)14-6-9-19(23)17(10-14)16-8-7-15(11-20(16)30-3)31(28,29)5-2/h6-13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQXDBPTFOCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)S(=O)(=O)CC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1614245-70-3 | |
Record name | Darigabat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1614245703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARIGABAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9BP19HZ3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.